1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
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Overview
Description
1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one is a complex organic compound with the molecular formula C21H19BrN4O . It is characterized by the presence of a pyrrolidin-2-one ring, a quinoline moiety, and a pyridine ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the quinoline and pyridine intermediates. The key steps include:
Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The quinoline and pyridine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the quinoline moiety to tetrahydroquinoline.
Substitution: The bromine atom in the quinoline ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-(7-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
- 1-[(2-(7-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
- 1-[(2-(7-Iodoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
Uniqueness
1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
Molecular Formula |
C21H19BrN4O |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[[2-(7-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19BrN4O/c1-14-4-2-5-18(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-19-13-16(22)7-8-17(15)19/h2,4-5,7-10,13H,3,6,11-12H2,1H3 |
InChI Key |
PYGDILIIHLVFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=CC(=CC4=NC=C3)Br |
Origin of Product |
United States |
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